![molecular formula C21H36N8O6 B14810503 N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu](/img/structure/B14810503.png)
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu is a synthetic peptide compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carbonyl group attached to a glutamine-alanine-aldehyde sequence, followed by a leucine residue. The specific arrangement of these amino acids and functional groups endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed.
Industrial Production Methods
For industrial-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple reactions simultaneously, significantly reducing the time and labor required for synthesis. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino acid residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the peptide under mild conditions.
Major Products Formed
Oxidation: Conversion of the aldehyde to a carboxylic acid.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of new peptide derivatives with modified side chains.
Scientific Research Applications
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to protein aggregation and misfolding.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate protein-protein interactions by stabilizing or destabilizing specific conformations, thereby influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Val: Similar structure but with valine instead of leucine.
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Ile: Contains isoleucine instead of leucine.
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Phe: Features phenylalanine in place of leucine.
Uniqueness
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu is unique due to its specific amino acid sequence and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H36N8O6 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-[[(2S)-4-methyl-1-oxopentan-2-yl]carbamoylamino]acetyl]amino]-N-[(2S)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C21H36N8O6/c1-11(2)8-13(10-31)26-21(35)29-17(14-6-7-24-20(23)28-14)19(34)27-15(4-5-16(22)32)18(33)25-12(3)9-30/h9-15,17H,4-8H2,1-3H3,(H2,22,32)(H,25,33)(H,27,34)(H3,23,24,28)(H2,26,29,35)/t12-,13-,14-,15-,17-/m0/s1 |
InChI Key |
LAAPTJZMTVJGEE-BWJWTDLKSA-N |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C=O |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


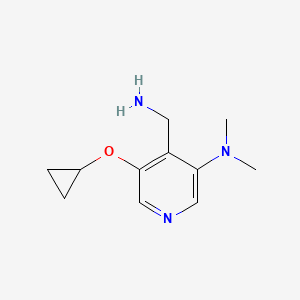

![2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide](/img/structure/B14810433.png)

![[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B14810444.png)
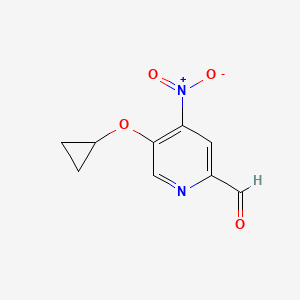
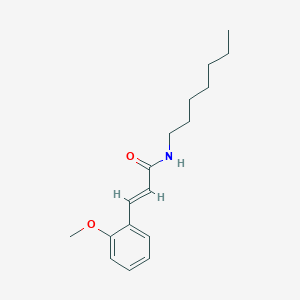
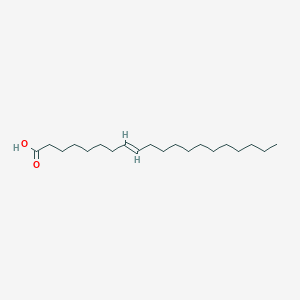
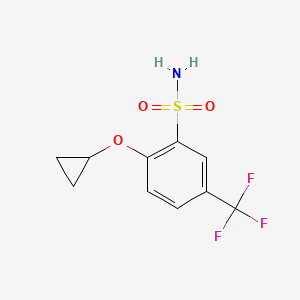
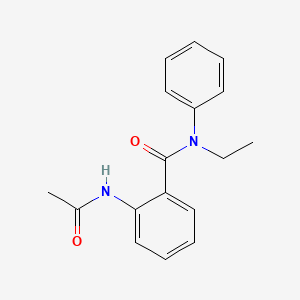
![Benzyl (2R,3aS,6aR)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-D-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B14810480.png)


![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate](/img/structure/B14810500.png)
